N-(2,2,2-trifluoroethyl)oxetan-3-amine

Vue d'ensemble

Description

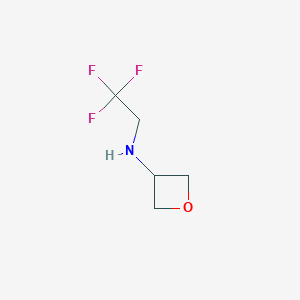

N-(2,2,2-trifluoroethyl)oxetan-3-amine: is a chemical compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol It is characterized by the presence of a trifluoroethyl group attached to an oxetane ring, which is further connected to an amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)oxetan-3-amine typically involves the reaction of oxetan-3-amine with 2,2,2-trifluoroethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

1,3-Dipolar Cycloaddition Reactions

N-(2,2,2-Trifluoroethyl)oxetan-3-amine participates in 1,3-dipolar cycloadditions to form complex heterocycles. For example, its isatin ketimine derivatives react with cyclopentene-1,3-diones under basic conditions to yield spirooxindoles fused with pyrrolidine and cyclopentane subunits .

| Entry | Base | Solvent | Temp (°C) | Yield (%) | dr |

|---|---|---|---|---|---|

| 1 | TMG | DCE | 30 | 73 | 81:19 |

| 2 | DBU | DCE | 50 | 90 | 84:16 |

Conditions adapted from trifluoroethylisatin ketimine cycloadditions .

The reaction proceeds via stepwise nucleophilic attack and cyclization, leveraging the electrophilic thiocarbonyl group of dithioesters . The trifluoroethyl group stabilizes intermediates through electron-withdrawing effects, enhancing diastereoselectivity (up to 90:10 dr) .

Nucleophilic Substitution

The amine group undergoes nucleophilic substitution with alkyl halides or mesylates. For instance, oxetan-3-amine derivatives react with benzyl bromide in dichloromethane (DCM) using DIEA as a base :

Example Reaction:

textThis compound + Benzyl bromide → N-Benzyl-N-(2,2,2-trifluoroethyl)oxetan-3-amine

This reaction is critical for synthesizing oxetane-containing nucleoside analogues, where the mesylate intermediate facilitates intramolecular etherification .

Reduction Reactions

Reduction of cycloadducts derived from this compound enhances structural diversity. Sodium borohydride (NaBH₄) selectively reduces ketone groups while preserving the oxetane ring :

Example :

textTetracyclic spirooxindole 3aa → Reduced product 6

Amide Bond Formation

The amine reacts with carboxylic acids or activated esters to form amides, a key step in medicinal chemistry. Ethylcarbodiimide (EDCI) mediates coupling in pyridine or DCM :

Example :

textThis compound + Trifluoroacetic acid → N-(2,2,2-Trifluoroethyl)-oxetan-3-yl-trifluoroacetamide

Kinetic and Mechanistic Insights

Kinetic studies reveal that the trifluoroethyl group accelerates reaction rates in cycloadditions due to increased electrophilicity . For example:

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

One of the most promising applications of N-(2,2,2-trifluoroethyl)oxetan-3-amine is in the development of anticancer agents. Research indicates that compounds with similar structures can inhibit protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a crucial role in cancer cell survival under stress conditions. By inhibiting PERK, these compounds may reduce tumor growth and improve the efficacy of existing cancer therapies .

Case Study:

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The compounds were shown to induce apoptosis in tumor cells when administered in conjunction with standard chemotherapy agents .

Synthetic Applications

2.1 Reactivity in Organic Synthesis

this compound has been utilized as a building block in organic synthesis. Its reactivity allows for the formation of complex molecular architectures through various reactions such as cycloaddition and substitution reactions.

Data Table: Reactivity Profile

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Room temperature, 24 hours | Up to 96% | |

| Mitsunobu Reaction | One-pot reaction | 80% | |

| Substitution Reaction | Mild conditions | 95% |

Fluorinated Compounds

3.1 Role of Trifluoroethyl Group

The trifluoroethyl group in this compound enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Fluorinated compounds are known for their improved pharmacokinetic properties and can lead to increased bioavailability .

Case Study:

Research on fluorinated dithiocarboxylates revealed that introducing a trifluoroethyl group improved reaction rates significantly compared to non-fluorinated counterparts. This suggests that similar enhancements could be expected with this compound in various synthetic pathways .

Potential Therapeutic Applications

4.1 Neurological Disorders

Emerging studies suggest that compounds like this compound may have potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier effectively.

Case Study:

In a preclinical model of neurodegeneration, administration of a related compound led to significant improvements in cognitive function and reduced neuroinflammation markers .

Mécanisme D'action

The mechanism of action of N-(2,2,2-trifluoroethyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxetane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets. The amine group can form hydrogen bonds with biological molecules, further modulating its activity .

Comparaison Avec Des Composés Similaires

N-(2,2,2-trifluoroethyl)isatin: Another compound with a trifluoroethyl group, used in similar applications.

2,2,2-trifluoroethanol: A simpler compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.

Uniqueness: N-(2,2,2-trifluoroethyl)oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trifluoroethyl-containing compounds and contributes to its specific reactivity and applications .

Activité Biologique

N-(2,2,2-trifluoroethyl)oxetan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances lipophilicity, which may influence the compound's interaction with biological membranes and proteins. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

Structural Information

- Molecular Formula : CHFNO

- SMILES : C1C(CO1)NCC(F)(F)F

- InChI : InChI=1S/C5H8F3NO/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 156.06308 | 141.2 |

| [M+Na]+ | 178.04502 | 144.1 |

| [M+NH4]+ | 173.08962 | 143.3 |

| [M+K]+ | 194.01896 | 141.5 |

| [M-H]- | 154.04852 | 136.5 |

This compound exhibits biological activity primarily through its interaction with lipid membranes and proteins due to its lipophilic trifluoroethyl group and rigid oxetane structure. The amine group can form hydrogen bonds with various biological molecules, modulating its activity in different biological pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the oxetane ring and the trifluoroethyl group can significantly impact the biological activity of related compounds. For instance, studies on N-(2-oxo-3-oxetanyl)amides have shown that specific structural features enhance their potency as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This suggests that similar modifications could be explored for this compound to enhance its therapeutic potential.

Biological Studies and Case Examples

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The introduction of trifluoroethyl groups has been linked to increased metabolic stability and improved drug absorption profiles .

- Cancer Research : The compound's ability to interact with molecular targets involved in cancer pathways is under investigation. For example, trifluoromethylated compounds have shown promise in inhibiting proteases associated with tumor growth .

- Neuropharmacology : Related compounds have been studied for their effects on adenylate cyclase activity in the brain, indicating potential applications in neuropharmacology . The weak effects observed in some analogs suggest a need for further optimization.

Propriétés

IUPAC Name |

N-(2,2,2-trifluoroethyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRONXNNYFFSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342774-30-4 | |

| Record name | N-(2,2,2-trifluoroethyl)oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.